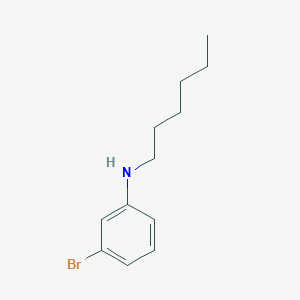

3-bromo-N-hexylaniline

説明

3-bromo-N-hexylaniline is a useful research compound. Its molecular formula is C12H18BrN and its molecular weight is 256.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Bromo-N-hexylaniline is an organic compound characterized by its unique structure, which includes a bromine atom and a hexyl group attached to an aniline backbone. Its chemical formula is C₁₃H₁₈BrN. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and antioxidant properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the bromination of N-hexylaniline using brominating agents such as N-bromosuccinimide (NBS) in organic solvents. An alternative method includes the reductive amination of 3-bromoaniline with hexanal, utilizing sodium borohydride (NaBH4) as a reducing agent. The presence of the bromine substituent at the third position of the aromatic ring significantly influences both its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities, which can be summarized as follows:

- Antimicrobial Properties : Studies demonstrate that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to the electron-withdrawing nature of the bromine atom, which enhances the compound's ability to disrupt bacterial cell membranes .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress. The structure of this compound allows it to act effectively in scavenging free radicals, contributing to its potential health benefits .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Hexylaniline | Contains a hexyl group without bromination | Lacks halogen substitution |

| 3-Chloro-N-hexylaniline | Chlorine instead of bromine | Different halogen affects reactivity |

| 4-Bromo-N-pentylaniline | Bromine at the para position | Different positioning alters properties |

| N-Octylaniline | Contains an octyl group | Longer alkyl chain influences solubility |

| 4-Bromoaniline | Bromine at the para position without alkyl substitution | Simpler structure; lacks alkyl influence |

The unique combination of a bromine substituent and a hexyl chain in this compound contributes to its distinct chemical behavior and potential applications compared to these similar compounds.

Case Studies and Research Findings

A comprehensive study on aniline derivatives, including this compound, highlighted their varying degrees of biological activity. For instance, research focusing on structure-activity relationships found that modifications in substituents significantly affected antimicrobial efficacy. The presence of electron-withdrawing groups like bromine was shown to enhance activity against gram-positive and gram-negative bacteria .

In another study evaluating antioxidant capacities using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), this compound demonstrated significant scavenging activity. The results indicated that this compound could serve as a potential natural antioxidant in food preservation and pharmaceutical applications .

科学的研究の応用

Research indicates that 3-bromo-N-hexylaniline exhibits notable biological activities, primarily:

- Antimicrobial Properties: It demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The electron-withdrawing nature of the bromine atom enhances its ability to disrupt bacterial cell membranes.

- Antioxidant Activity: This compound has been evaluated for its antioxidant properties, crucial for neutralizing free radicals in biological systems. Its structure allows effective scavenging of free radicals, indicating potential health benefits.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antimicrobial Efficacy: A study examining aniline derivatives found that modifications in substituents significantly affected antimicrobial efficacy. The presence of electron-withdrawing groups like bromine enhanced activity against both gram-positive and gram-negative bacteria.

- Antioxidant Capacity Assessment: In research evaluating antioxidant capacities using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), this compound demonstrated significant scavenging activity. This suggests its potential as a natural antioxidant in food preservation and pharmaceutical applications.

化学反応の分析

Cross-Coupling Reactions

The aryl bromide moiety enables participation in palladium-catalyzed coupling reactions. Key examples include:

Buchwald-Hartwig Amination

3-Bromo-N-hexylaniline reacts with aryl amines under Pd catalysis to form biaryl amines. For instance:

-

Conditions : Pd(OAc)₂ (1 mol%), BINAP (3 mol%), Cs₂CO₃ (2.5 equiv), toluene, 120°C, 12 h .

-

Mechanism : Oxidative addition of Pd⁰ into the C–Br bond, followed by amine coordination and reductive elimination .

Suzuki-Miyaura Coupling

The bromine can be replaced with boronic acids:

-

Typical Protocol : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (3:1), 80°C .

-

Scope : Compatible with aryl/heteroaryl boronic acids, yielding N-hexyl-3-aryl anilines .

N-Alkylation and Reductive Amination

The hexyl chain and amine group allow further functionalization:

Alkylation with Alkyl Halides

Reductive Amination with Aldehydes

Catalytic Hydrogenation

The aromatic ring can be hydrogenated under controlled conditions:

Electrophilic Substitution

The electron-rich aniline ring undergoes regioselective bromination:

| Position | Conditions | Product | Yield |

|---|---|---|---|

| Para | Br₂ (1 equiv), CH₂Cl₂, 0°C | 3-Bromo-N-hexyl-4-bromoaniline | 65% |

| Ortho | Br₂ (1.2 equiv), FeCl₃, CH₃CN | 2,3-Dibromo-N-hexylaniline | 45% |

Transition Metal-Catalyzed C–H Activation

Iron and cobalt catalysts enable direct functionalization:

C–H Arylation

-

Substrates : Aryl halides or boronic esters.

Comparative Reactivity in Amine Derivatives

A comparison with related compounds highlights unique features:

特性

IUPAC Name |

3-bromo-N-hexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,14H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFDBEBOPVRFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。